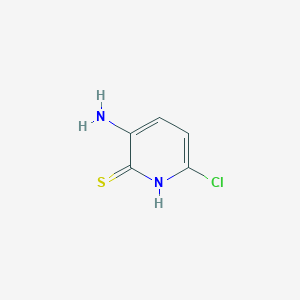

3-Amino-6-chloropyridine-2(1H)-thione

Description

Significance in Heterocyclic Chemistry

Pyridine-2(1H)-thiones are highly versatile precursors in the synthesis of more complex heterocyclic systems. researchgate.net Their reactivity allows for a variety of chemical transformations, making them valuable building blocks for organic chemists. For instance, they are key starting materials for the creation of thieno[2,3-b]pyridines, a class of fused heterocyclic compounds with demonstrated therapeutic potential. nih.govacs.org The sulfur atom in the thione group provides a reactive site for alkylation and other modifications, enabling the construction of diverse molecular architectures. nih.gov This synthetic utility has cemented the role of pyridine-2(1H)-thione scaffolds as indispensable tools in the development of novel chemical entities.

A Rich History in Scientific Literature

The study of aminopyridine derivatives, in a broader sense, has a long-standing history in scientific literature, with research spanning several decades. researchgate.net These compounds have been investigated for a wide range of pharmacological activities. researchgate.netnih.gov The introduction of a thione group to the aminopyridine structure is a more recent development, driven by the continual search for new therapeutic agents with improved efficacy and novel mechanisms of action.

In recent years, research has increasingly focused on the synthesis of various pyridine-2(1H)-thione derivatives to explore their potential as anticancer agents. nih.govacs.org This line of inquiry has yielded compounds with promising antiproliferative activity against various cancer cell lines. nih.gov The historical trajectory of aminopyridine-thione derivatives thus reflects a progression from foundational studies of the parent aminopyridine core to a more targeted exploration of the therapeutic possibilities offered by the inclusion of the thione functional group.

The Untapped Potential of 3-Amino-6-chloropyridine-2(1H)-thione

The rationale for investigating this compound is rooted in the established biological significance of its constituent parts. The aminopyridine core is a well-known pharmacophore, and the pyridine-2(1H)-thione scaffold has been successfully utilized to generate compounds with potent biological effects. nih.govrsc.org The presence of a chlorine atom at the 6-position further offers a potential site for modification and the exploration of structure-activity relationships.

Despite this promising background, a significant gap exists in the scientific literature concerning this compound itself. There is a notable absence of dedicated studies on its synthesis, reactivity, and biological activity. This lack of focused research represents the most substantial gap in the current understanding of the compound. While its utility as a potential intermediate in the synthesis of other molecules can be inferred chemimpex.com, its intrinsic properties remain largely unexplored. Consequently, the specific potential of this compound as a standalone bioactive agent or as a key building block in medicinal chemistry is an open and intriguing area for future scientific inquiry.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C5H5ClN2S cymitquimica.com |

| Molecular Weight | 160.62 g/mol cymitquimica.com |

| Physical Form | Light yellow to yellow solid cymitquimica.com |

| Purity | >97% cymitquimica.com |

| IUPAC Name | 3-amino-6-chloro-2(1H)-pyridinethione |

| CAS Number | 27467-92-1 |

Mentioned Compounds

Properties

IUPAC Name |

3-amino-6-chloro-1H-pyridine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c6-4-2-1-3(7)5(9)8-4/h1-2H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCGLTFMKPYVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)NC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Amino 6 Chloropyridine 2 1h Thione

Strategies for the Direct Synthesis of 3-Amino-6-chloropyridine-2(1H)-thione

The direct synthesis of this compound, a key heterocyclic intermediate, can be approached through methodologies analogous to those used for structurally similar pyridines and pyridazines. While a definitive, optimized protocol for this specific compound is not extensively detailed in publicly available literature, logical synthetic pathways can be constructed based on established reactions of related chloro-substituted pyridines.

Precursor Compounds and Intermediate Reactants

The most logical precursor for the synthesis of this compound is 2,6-dichloropyridine (B45657) . This readily available starting material offers two reactive sites for nucleophilic substitution. The synthetic strategy would involve the sequential or tandem introduction of an amino group at the C-3 position and a thione group at the C-2 position.

One plausible synthetic route involves the initial reaction of 2,6-dichloropyridine with a source of sulfur to introduce the thione functionality, followed by amination. Alternatively, and perhaps more controllably, a pathway analogous to the synthesis of 2-amino-6-chloropyridine (B103851) could be employed. This would involve an initial reaction with a protected amino group or a precursor that can be converted to an amino group, followed by the introduction of the thione.

A key intermediate in a potential synthetic pathway starting from 2,6-dichloropyridine is 2-chloro-6-hydrazinopyridine . This intermediate can be formed by reacting 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303). Subsequent conversion of the hydrazino group to an amino group would yield 2-amino-6-chloropyridine. The introduction of the thione at the C-2 position would then need to be achieved.

Another potential set of reactants involves the use of ammonium hydrosulfide (B80085) or a combination of sodium hydrosulfide (NaSH) and ammonia (B1221849) (NH₃) . These reagents could potentially react with 2,6-dichloropyridine to introduce both the amino and thione functionalities. The reaction of 3,6-dichloropyridazine (B152260) with ammonia to form 3-amino-6-chloropyridazine (B20888) is a well-documented process and suggests that amination of the pyridine (B92270) ring is feasible under suitable conditions. google.com

A summary of potential precursor compounds is presented in the table below.

| Precursor Compound | Intermediate Reactant(s) | Potential Product |

| 2,6-Dichloropyridine | Hydrazine hydrate | 2-Chloro-6-hydrazinopyridine |

| 2,6-Dichloropyridine | Ammonium hydrosulfide | This compound |

| 2,6-Dichloropyridine | Sodium hydrosulfide and Ammonia | This compound |

Optimization of Reaction Conditions: Solvent Effects, Temperature Regimes, and Catalytic Systems

The optimization of reaction conditions is crucial for achieving a successful synthesis with high yield and purity. Drawing parallels from the synthesis of analogous compounds provides insight into the key parameters to control.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. For the amination of dichloropyridazines, solvents such as methanol, ethanol, methylene (B1212753) dichloride, DMF, and acetonitrile (B52724) have been utilized. google.com The polarity and proticity of the solvent can affect the solubility of the reactants and intermediates, as well as stabilize transition states. For the introduction of the thione group using a hydrosulfide reagent, polar aprotic solvents like DMF or DMSO might be suitable to facilitate the nucleophilic attack.

Temperature Regimes: The reaction temperature is a critical factor. The amination of 3,6-dichloropyridazine has been reported to occur over a wide temperature range, from 30°C to 180°C. google.com Higher temperatures generally lead to faster reaction rates but may also result in the formation of side products. For the synthesis of 2-amino-6-chloropyridine from 2,6-dichloropyridine, a reaction temperature of around 200°C in an autoclave is required for direct amination with ammonium. A milder approach involving the reduction of a hydrazino intermediate can be performed at lower temperatures.

Catalytic Systems: While some nucleophilic aromatic substitutions on chloropyridines can proceed without a catalyst, the use of a catalytic system can enhance the reaction efficiency. For reactions involving the formation of C-N bonds, transition metal catalysts, particularly those based on palladium, are often employed. However, for direct amination with ammonia, a catalyst may not be necessary, with the reaction being driven by temperature and pressure.

The following table summarizes the potential reaction conditions based on analogous syntheses.

| Reaction Type | Solvent(s) | Temperature Range (°C) | Catalyst | Reference |

| Amination | Methanol, Ethanol, DMF, Acetonitrile, Water | 30 - 180 | None | google.com |

| Hydrazination | Not specified | Reflux | None | |

| Reduction of Hydrazine | Ethanol | 70 | Raney Nickel |

Yield Enhancement and Purity Control in Synthetic Protocols

Maximizing the yield and ensuring the purity of the final product are paramount in any synthetic protocol. Several strategies can be employed to achieve these goals.

Yield Enhancement: The yield of the desired product can be improved by carefully controlling the stoichiometry of the reactants. In the synthesis of 3-amino-6-chloropyridazine, the molar ratio of 3,6-dichloropyridazine to ammonia water was varied to optimize the yield. google.com Similarly, in the synthesis of 2-amino-6-chloropyridine, the choice of the reducing agent for the hydrazino intermediate was found to be critical for obtaining a good yield and minimizing the formation of dehalogenated by-products. The use of hydrazine hydrate with a Raney Nickel catalyst provided the best results in this case.

Purity Control: The purity of the final compound is often compromised by the formation of side products. In the context of the synthesis of this compound from 2,6-dichloropyridine, potential impurities could include the isomeric 3-amino-2-chloropyridine-6(1H)-thione, the di-substituted product, and the unreacted starting material.

Purification of the crude product is typically achieved through techniques such as recrystallization and column chromatography. For the purification of 3-amino-6-chloropyridazine, recrystallization and silica (B1680970) gel column chromatography were employed. google.com The choice of solvent for recrystallization is crucial and is determined empirically to provide good recovery of the pure product. Thin-layer chromatography (TLC) and gas chromatography (GC) are valuable analytical techniques to monitor the progress of the reaction and assess the purity of the product. google.com

Functional Group Interconversions of this compound

The functional groups present in this compound, namely the chloro, amino, and thione moieties, offer opportunities for a variety of chemical transformations to generate a diverse range of derivatives.

Nucleophilic Substitution Reactions at the C-6 Halogen Position

Potential nucleophiles for the substitution of the C-6 chlorine include:

Amines: Reaction with primary or secondary amines would lead to the corresponding 6-amino-substituted derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides would yield 6-alkoxy-substituted compounds.

Thiolates: Reaction with thiolates would result in the formation of 6-thioether derivatives.

The reaction conditions for such substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. Microwave irradiation has also been shown to accelerate nucleophilic aromatic substitution reactions on chloropyrimidines. researchgate.net

The following table provides a hypothetical overview of potential nucleophilic substitution reactions.

| Nucleophile | Product |

| R-NH₂ (Primary Amine) | 3-Amino-6-(alkylamino)pyridine-2(1H)-thione |

| R₂NH (Secondary Amine) | 3-Amino-6-(dialkylamino)pyridine-2(1H)-thione |

| R-O⁻ (Alkoxide) | 3-Amino-6-alkoxypyridine-2(1H)-thione |

| R-S⁻ (Thiolate) | 3-Amino-6-(alkylthio)pyridine-2(1H)-thione |

Oxidative Transformations of the Thione Moiety to Sulfoxides and Sulfones

The thione group in this compound can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations are common for thioethers and thiones and can be achieved using various oxidizing agents.

Oxidation to Sulfoxide: The selective oxidation of a thione to a sulfoxide requires mild oxidizing agents. Common reagents for this transformation include:

meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used reagent for the oxidation of sulfides to sulfoxides. organic-chemistry.org By controlling the stoichiometry (typically one equivalent), the reaction can often be stopped at the sulfoxide stage.

Hydrogen peroxide (H₂O₂): In the presence of a suitable catalyst, hydrogen peroxide can also be used for the selective oxidation to sulfoxides.

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will typically lead to the formation of the sulfone. Reagents for the oxidation to sulfones include:

Excess m-CPBA: Using more than two equivalents of m-CPBA will generally oxidize the thione directly to the sulfone. organic-chemistry.org

Potassium permanganate (B83412) (KMnO₄): This is a strong oxidizing agent that can effectively convert thiones and sulfoxides to sulfones.

Oxone® (potassium peroxymonosulfate): This is another powerful and versatile oxidizing agent for the conversion of sulfides and thiones to sulfones.

While specific studies on the oxidation of this compound are not detailed, the general reactivity of thiones suggests that these transformations are feasible. The oxidation of related thienopyridines to their corresponding S-oxides and sulfones has been reported. nih.gov

The expected products of these oxidative transformations are summarized in the table below.

| Oxidizing Agent | Product |

| m-CPBA (1 equivalent) | 3-Amino-6-chloropyridine-2-sulfoxide |

| m-CPBA (excess) | 3-Amino-6-chloropyridine-2-sulfone |

| Hydrogen Peroxide | 3-Amino-6-chloropyridine-2-sulfoxide or -sulfone |

| Potassium Permanganate | 3-Amino-6-chloropyridine-2-sulfone |

Reductive Pathways and Derivatization from the Thione Functionality

The thione functionality in this compound is a key center for chemical derivatization, primarily through S-alkylation reactions. The sulfur atom, being a soft nucleophile, readily reacts with various electrophiles. This transformation is not only a method of derivatization but also a critical initial step for subsequent intramolecular cyclizations.

The reaction with alkyl halides, such as methyl iodide, converts the thione into a 2-(methylthio)pyridine (B99088) derivative. More complex electrophiles, like α-haloacetamides, α-haloesters, and α-haloacetonitriles, are frequently employed to introduce functionalized side chains onto the sulfur atom. For instance, reacting the parent thione with chloroacetamide yields a 2-(carbamoylmethylthio)pyridine intermediate. These S-alkylated products are often stable compounds that can be isolated before being used in further synthetic steps. This reactivity is a cornerstone for building more elaborate molecular architectures, particularly fused ring systems like thieno[2,3-b]pyridines.

| Alkylating Agent | Intermediate Product | Subsequent Transformation |

| Methyl Iodide | 2-(Methylthio)pyridine derivative | Further functionalization or coupling |

| Chloroacetamide | 2-(Carbamoylmethylthio)pyridine | Intramolecular Thorpe-Ziegler cyclization |

| Ethyl Chloroacetate | 2-((Ethoxycarbonyl)methylthio)pyridine | Cyclocondensation to form thieno-esters |

| Chloroacetonitrile | 2-((Cyanomethyl)thio)pyridine | Cyclization to form 3-aminothieno[2,3-b]pyridines |

| Phenacyl Bromide | 2-(2-Oxo-2-phenylethylthio)pyridine | Formation of 2-benzoyl-3-aminothieno[2,3-b]pyridines researchgate.net |

While the thione group is theoretically susceptible to reduction to a thiol or complete desulfurization, the predominant synthetic pathways reported in the literature focus on its utility as a nucleophile for building carbon-sulfur bonds, which facilitates subsequent annulation reactions.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and increase efficiency. While specific green protocols for the synthesis of this compound are not extensively detailed, methodologies used for analogous structures can be readily adapted.

Key green chemistry strategies applicable to its synthesis and subsequent transformations include:

Use of Aqueous Media: Performing reactions in water eliminates the need for volatile and often toxic organic solvents. One-pot syntheses of related thieno[3,2-c]pyrans have been successfully established in water. The synthesis of imidazopyridines has also been achieved in aqueous micellar media using surfactants like sodium dodecyl sulfate (B86663) (SDS).

One-Pot, Multi-Component Reactions (MCRs): Combining several reaction steps into a single operation without isolating intermediates reduces waste, saves time, and minimizes energy consumption. The synthesis of various substituted pyridines has been achieved through efficient one-pot MCRs.

Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions under solvent-free conditions, often with microwave irradiation, can dramatically reduce reaction times, increase yields, and prevent the use of harmful solvents.

Use of Organocatalysts: Employing non-toxic, readily available organocatalysts, such as thiamine (B1217682) hydrochloride (Vitamin B1), in place of heavy metal catalysts is a more sustainable approach.

By integrating these principles, the synthetic routes to this compound and its valuable derivatives can be made more environmentally benign and economically viable.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 6 Chloropyridine 2 1h Thione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of 3-Amino-6-chloropyridine-2(1H)-thione in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled.

Proton (¹H) NMR: Detailed Analysis of Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the different types of protons in the molecule: two aromatic protons on the pyridine (B92270) ring, protons from the amino group (NH₂), and a proton on the ring nitrogen (NH).

The two aromatic protons, H-4 and H-5, form an AX spin system and are anticipated to appear as doublets due to coupling to each other. The H-5 proton, being adjacent to the electron-donating amino group, would likely resonate at a higher field (lower ppm) compared to the H-4 proton. The protons of the amino group (NH₂) may appear as a broad singlet, and the N-H proton of the thione tautomer is also expected to be a broad singlet, with chemical shifts that can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.0 - 7.5 | Doublet (d) | 8.0 - 9.0 |

| H-5 | 6.0 - 6.5 | Doublet (d) | 8.0 - 9.0 |

| NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR: Elucidation of Carbon Framework and Functional Group Resonances

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The most downfield signal is characteristically that of the C=S (thione) carbon, C-2, which is expected to appear in the range of 175-185 ppm. The remaining four carbons of the pyridine ring (C-3, C-4, C-5, and C-6) will resonate in the aromatic region, with their specific chemical shifts influenced by the attached functional groups. The carbon bearing the chlorine atom (C-6) and the carbon bearing the amino group (C-3) are expected to have their chemical shifts significantly affected by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=S) | 175 - 185 |

| C-6 (C-Cl) | 145 - 155 |

| C-3 (C-NH₂) | 140 - 150 |

| C-4 | 120 - 130 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Topographical Relationships

2D NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show a correlation cross-peak between the ¹H signal for H-4 and the ¹³C signal for C-4, as well as a cross-peak between the H-5 and C-5 signals. This provides direct confirmation of the C-H attachments. guidechem.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for establishing the connectivity of the entire molecular framework. guidechem.com Key expected correlations for confirming the substitution pattern would include:

The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.

The H-5 proton showing correlations to C-3, C-4, and C-6.

The NH proton showing correlations to C-2, C-3, and C-6.

The NH₂ protons showing correlations to C-3 and C-4.

These HMBC correlations would provide definitive evidence for the relative positions of the amino, chloro, and thione groups on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is used to determine the exact molecular weight and elemental formula of the compound. For this compound, the molecular formula is C₅H₅ClN₂S. HRMS would provide a highly accurate mass measurement, confirming this elemental composition.

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two mass units (M and M+2) with a relative intensity ratio of about 3:1.

Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) gives insight into the molecule's stability and structure. Common fragmentation pathways for protonated α-amino acids often involve the loss of H₂O and CO. For this compound, likely fragmentation pathways would involve the initial loss of chlorine or the cleavage of the C=S bond.

Table 3: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₅ClN₂S |

| Exact Mass (for ³⁵Cl) | 160.0000 |

| Molecular Weight | 160.62 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the functional groups within a molecule by identifying their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching vibrations of both the amino (NH₂) and the amide-like (N-H) groups, typically in the region of 3100-3400 cm⁻¹. A key characteristic band for the thione group (C=S) is expected, though it can be weak and variable, often appearing in the 1020-1250 cm⁻¹ range. Other significant vibrations include the C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹) and the C-Cl stretching vibration (600-800 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=S bond.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (NH and NH₂) | 3100 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C / C=N Stretch (Ring) | 1400 - 1600 |

| N-H Bend | 1550 - 1650 |

| C=S Stretch (Thione) | 1020 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyridine ring system. The presence of the amino group (an auxochrome) and the thione group (a chromophore) is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine.

Additionally, a weaker n → π* transition associated with the non-bonding electrons on the sulfur and nitrogen atoms is anticipated at a longer wavelength. The exact positions of these absorption bands (λₘₐₓ) are dependent on the solvent polarity. This technique is useful for confirming the presence of the conjugated chromophoric system.

Analysis of Electronic Transitions (e.g., π→π transitions)*

The ultraviolet-visible (UV-Vis) spectra of substituted pyridine-2(1H)-thiones typically exhibit multiple absorption bands corresponding to different electronic transitions within the molecule. The lowest energy transition observed in a series of 4-substituted 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones is designated as a πCS → πring transition. acs.org This transition involves the excitation of an electron from a π bonding orbital primarily associated with the C=S group to a π antibonding orbital of the pyridine ring. acs.org Another absorption band observed at higher energy (around 295 nm) is assigned as a πCS → π*CS transition, which is largely localized on the thiocarbonyl group and is relatively insensitive to substituent changes on the pyridine ring. figshare.com

These assignments are supported by computational studies and the observed spectral shifts upon substitution and changes in solvent polarity. The π→π* transitions are typically characterized by high molar absorptivity values. acs.org For instance, in the case of 4-substituted 1-acyloxypyridine-2(1H)-thiones, the molar absorptivities for the lowest energy band are in the order of 104 L·mol-1·cm-1, which is consistent with an allowed π→π* transition.

Investigation of Substituent Effects on Electronic Absorption Spectra

The electronic absorption spectra of pyridine-2(1H)-thione derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. A study on a series of 4-substituted 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones demonstrated a substantial substituent effect on the lowest energy πCS → π*ring transition. acs.org

The position of the maximum absorption wavelength (λmax) for this band ranges from 333 nm for an electron-donating substituent (X = OC7H15) to 415 nm for a strong electron-withdrawing substituent (X = CN). acs.org This bathochromic shift (red shift) with increasing electron-withdrawing strength of the substituent indicates that the excited state is more stabilized by these groups than the ground state. The experimental λmax values show a good correlation with the Hammett σp− parameter, which is a measure of the electronic effect of a substituent in the para position. acs.org

The following table summarizes the effect of different substituents at the 4-position on the λmax of the πCS → π*ring transition for 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones in acetonitrile (B52724).

| Substituent (X) | λmax (nm) in MeCN |

|---|---|

| OC7H15 | 333 |

| Me | 350 |

| H | 355 |

| Cl | 364 |

| SC3H7 | 378 |

| CF3 | 379 |

| COOMe | 395 |

| CN | 415 |

Conversely, the higher energy πCS → π*CS transition, observed around 295 nm, is practically independent of the substituent at the 4-position. figshare.com This suggests that this transition is localized on the C=S chromophore and is not significantly involved in electronic communication with the rest of the pyridine ring.

Solvatochromic Behavior and Solvent-Dependent Spectral Shifts

Solvatochromism, the change in the position of UV-Vis absorption bands with a change in solvent polarity, provides valuable information about the difference in polarity between the ground and excited states of a molecule. For the 4-substituted 1-acyloxypyridine-2(1H)-thiones, both the πCS → πring and the πCS → πCS absorption bands exhibit a modest negative solvatochromic effect. figshare.com This means that the absorption maxima shift to shorter wavelengths (a blue shift or hypsochromic shift) as the polarity of the solvent increases.

A negative solvatochromic effect indicates that the ground state is more polar than the excited state and is therefore more stabilized by polar solvents. The observed blue shift upon increasing solvent polarity for these pyridine-2(1H)-thione derivatives suggests that the ground state has a more significant charge separation than the excited state.

The table below illustrates the solvent-dependent spectral shifts for two representative 4-substituted 1-(adamantane-1-carbonyloxy)pyridine-2(1H)-thiones.

| Substituent (X) | Solvent | λmax (nm) of πCS → π*ring |

|---|---|---|

| H | Cyclohexane (B81311) | 360 |

| Acetonitrile | 355 | |

| CN | Cyclohexane | 418 |

| Acetonitrile | 415 |

The slight blue shift observed when moving from the nonpolar solvent cyclohexane to the more polar acetonitrile is characteristic of the negative solvatochromism in this system. acs.org

Structure Activity Relationship Sar Studies of 3 Amino 6 Chloropyridine 2 1h Thione Analogues

Methodological Framework for Systematic SAR Investigations in Pyridine-2(1H)-thiones

Systematic SAR investigations for pyridine-2(1H)-thione analogues employ a multi-faceted approach combining chemical synthesis, biological evaluation, and computational modeling. The primary goal is to identify the key structural features responsible for the compound's biological activity and to understand how modifications influence its interaction with a biological target.

The process typically begins with the synthesis of a library of analogues based on the lead compound, 3-amino-6-chloropyridine-2(1H)-thione. mdpi.com This involves targeted modifications at specific positions on the pyridine (B92270) ring, such as the amino group at C-3, the halogen at C-6, and the thione group at C-2. mdpi.com Additionally, the synthesis may involve creating fused ring systems to explore the effects of increased structural rigidity and altered electronic properties. nih.gov

Once synthesized, these compounds undergo biological screening. For instance, in anticancer research, their cytotoxic activity is evaluated against various human cancer cell lines. nih.govacs.org For antimicrobial applications, their minimum inhibitory concentration (MIC) is determined against different bacterial and fungal strains. nih.gov These in vitro assays provide quantitative data on the potency of each analogue. mdpi.com

Computational studies, including molecular docking, are often employed to predict how these compounds might bind to the active sites of target proteins. nih.govresearchgate.net This allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic contacts, providing a rationale for the observed biological activities and guiding the design of new, more potent derivatives. researchgate.net

Influence of Substituent Modifications on Biological Efficacy and Selectivity

The biological profile of pyridine-2(1H)-thione derivatives can be finely tuned by altering the substituents on the pyridine core. Modifications at the amino group, the halogen position, the thione moiety, and the creation of fused ring systems all play a critical role in modulating activity and selectivity. nih.govnih.govresearchgate.net

| Modification at Amino Group (N-3) | General Impact on Bioactivity |

|---|---|

| Unsubstituted (-NH₂) | Acts as a crucial hydrogen bond donor, often essential for baseline activity. |

| Acylation (e.g., forming an amide) | Can alter solubility and introduce new hydrogen bond acceptor sites, potentially changing target selectivity. |

| Alkylation | Increases lipophilicity and steric bulk, which may enhance or decrease binding affinity depending on the target's topology. |

| Incorporation into a heterocyclic ring | Restricts conformational freedom and can introduce new interaction points, leading to significant changes in biological profile. |

For instance, in some bioactive compounds, a halogen at a specific position is essential for forming a halogen bond, a type of noncovalent interaction with a biological target. researchgate.net Moving the halogen to a different position or replacing it with another halogen can drastically reduce activity, highlighting the precise structural requirements for effective binding. researchgate.netresearchgate.net In the context of this compound, the chloro group contributes to the molecule's lipophilicity and may engage in favorable hydrophobic or halogen bonding interactions within the active site of a target protein. Swapping chlorine for other halogens would alter both steric bulk and electronic properties, providing a means to probe the binding pocket and optimize activity. researchgate.net

| Modification at C-6 | General Impact on Bioactivity |

|---|---|

| Chlorine (Cl) | Provides a balance of electron-withdrawing effects and lipophilicity; may participate in halogen bonding. |

| Fluorine (F) | Strongly electron-withdrawing with minimal steric bulk; can alter pKa and serve as a hydrogen bond acceptor. |

| Bromine (Br) / Iodine (I) | Increases size and polarizability, enhancing potential for van der Waals and halogen bonding interactions, but may introduce unfavorable steric hindrance. |

| Removal of Halogen | Often leads to a significant loss of activity, indicating the substituent's crucial role in target binding or modulating physicochemical properties. |

The thione (C=S) group at the C-2 position is a key functional group that defines the chemical reactivity and biological activity of this class of compounds. It can exist in tautomeric equilibrium with its thiol form (-SH), which allows for different modes of interaction. The thione group is a potent hydrogen bond acceptor and can also participate in metal chelation, which is a known mechanism of action for some enzyme inhibitors. The sulfur atom's larger size and greater polarizability compared to oxygen (in the corresponding pyridin-2-one) can lead to different binding affinities and selectivities. researchgate.net

Furthermore, the thiol tautomer provides a nucleophilic center that can be readily S-alkylated to produce a diverse range of derivatives. acs.orgtandfonline.com This synthetic versatility allows for the exploration of a wide chemical space around the core scaffold, enabling the attachment of various functional groups to probe interactions with a biological target. acs.org

Fusing a second ring to the pyridine-2(1H)-thione scaffold, for example, to create thieno[2,3-b]pyridines, has a profound impact on bioactivity. nih.govresearchgate.net This structural modification reduces the conformational flexibility of the molecule, locking it into a more rigid, planar geometry. nih.gov This pre-organization can be entropically favorable for binding to a target receptor, potentially leading to a significant increase in potency. nih.gov

Fused systems, such as thienopyridines, also expand the surface area for potential π-π stacking and hydrophobic interactions. nih.govresearchgate.net The nature of the fused ring (e.g., thiophene (B33073), furan, pyrazole) introduces new electronic properties and potential hydrogen bonding sites, which can be exploited to enhance target affinity and selectivity. researchgate.nettandfonline.com For example, the synthesis of thieno[2,3-b]pyridines from pyridine-2(1H)-thione precursors has led to compounds with significant anticancer activity. nih.govacs.org

Conformational Analysis and Identification of Bioactive Conformations

Identifying the bioactive conformation—the specific three-dimensional shape a molecule adopts when it binds to its biological target—is a central goal of SAR studies. albany.eduwesleyan.edu For flexible molecules like some this compound analogues, this requires a combination of experimental and computational techniques. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY and ROESY, can provide information about the through-space proximity of protons, allowing for the determination of the predominant solution-state conformation. mdpi.comnih.gov X-ray crystallography can reveal the solid-state conformation, which in many cases corresponds to a low-energy state that may be relevant for biological activity. nih.govnih.gov

Computational methods, such as quantum mechanics and molecular dynamics simulations, are used to explore the conformational landscape of the molecule and identify low-energy conformers. mdpi.com By comparing the shapes of potent analogues with those of inactive ones, a pharmacophore model can be developed. This model defines the essential spatial arrangement of functional groups required for biological activity and serves as a valuable tool for designing new compounds with improved properties. nih.gov

Investigation of Biological Activities and Molecular Mechanisms in Vitro Focus

Antimicrobial Activity Studies (In Vitro)

Derivatives of pyridine-2(1H)-thione have been evaluated for their efficacy against a range of pathogenic bacteria and fungi. These in vitro studies are crucial in the preliminary assessment of new antimicrobial agents.

Antibacterial Efficacy Against Specific Bacterial Strains

Research into the antibacterial properties of pyridine-2(1H)-thione analogs has shown activity against both Gram-positive and Gram-negative bacteria. For instance, various synthesized pyridine (B92270) derivatives have been tested against common pathogens such as Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium. nih.gov Additionally, some studies have extended to other bacteria like Mycobacterium luteum. nih.gov

While specific data for 3-Amino-6-chloropyridine-2(1H)-thione is not available, the following table provides an example of the kind of data generated in such studies for related compounds, illustrating the minimum inhibitory concentration (MIC) which represents the lowest concentration of a compound that inhibits visible growth of a microorganism.

| Compound Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Mycobacterium luteum (MIC in µg/mL) |

|---|---|---|---|

| 5-Chloropyridine derivative 8 | Data Not Available | Data Not Available | 3.9 |

| 5-Chloropyridine derivative 10 | Data Not Available | Data Not Available | 3.9 |

| 5-Chloropyridine derivative 16 | Data Not Available | Data Not Available | 3.9 |

| 5-Chloropyridine derivative 21 | Data Not Available | Data Not Available | 3.9 |

This table presents data for 5-chloropyridine derivatives as reported in a study by C-M. Ma et al. nih.gov, and is intended to be illustrative of the types of findings in this area of research.

Antifungal Efficacy Against Specific Fungal Strains

The antifungal potential of the pyridine-2(1H)-thione scaffold has also been explored. Studies have investigated the efficacy of these compounds against fungal strains such as Candida tenuis and Aspergillus niger. nih.gov These fungi are opportunistic pathogens and can cause a range of infections in humans.

Similar to the antibacterial data, specific antifungal activity data for this compound is not readily found. The table below is an example of antifungal activity data for a related compound.

| Compound Derivative | Candida tenuis (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |

|---|---|---|

| 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6) | 0.9 | Data Not Available |

| 4-(benzylideneamino)-5-(2-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (7) | 0.9 | Data Not Available |

This table shows data for a 4-amino-1,2,4-triazole-3-thione derivative as reported by C-M. Ma et al. nih.gov, provided for illustrative purposes.

Proposed Molecular Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which pyridine-2(1H)-thione derivatives exert their antimicrobial effects are a subject of ongoing research. It is hypothesized that these compounds may disrupt essential biological pathways in microorganisms. One proposed mechanism involves the inhibition of key enzymes necessary for microbial survival. For instance, the thione group is known to be a good chelator of metal ions, which could lead to the inactivation of metalloenzymes that are vital for bacterial or fungal cellular processes. Another potential mechanism could be the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Anticancer and Antiproliferative Activity Research (In Vitro)

The cytotoxic potential of pyridine-2(1H)-thione derivatives against various cancer cell lines has been a significant area of investigation, with many studies focusing on their ability to inhibit cancer cell growth and induce programmed cell death.

Inhibition of Cancer Cell Proliferation in Select In Vitro Models

A number of studies have demonstrated the in vitro antiproliferative activity of pyridine-2(1H)-thione analogs against a panel of human cancer cell lines. These include human lung carcinoma (A549), melanoma (A375), triple-negative breast cancer (MDA-MB-231), and glioblastoma (U-87). nih.govorientjchem.org The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of the cancer cell proliferation.

While specific IC50 values for this compound are not available in the reviewed literature, the following table provides example data for a related compound to illustrate the research findings in this field.

| Compound Derivative | Human Lung Carcinoma A549 (IC50 in µM) | Melanoma A375 (IC50 in µM) | Triple-Negative Breast Cancer MDA-MB-231 (IC50 in µM) | Glioblastoma U-87 (IC50 in µM) |

|---|---|---|---|---|

| 5-(2-(pyridin-2-ylamino)ethyl)-4-((pyridin-3-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (15) | Data Not Available | Data Not Available | 39.2 ± 1.7 | Data Not Available |

This table presents data for a 1,2,4-triazole-3-thione derivative as reported in a study by C-M. Ma et al. nih.gov, and is intended for illustrative purposes.

Induction of Apoptosis in Cancer Cell Lines (In Vitro)

Beyond inhibiting proliferation, a key desired trait of anticancer agents is the ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies on pyridine-2(1H)-thione derivatives have shown that these compounds can trigger apoptotic pathways in cancer cells. nih.gov The induction of apoptosis is a complex process involving a cascade of molecular events, often mediated by enzymes known as caspases. The activation of these caspases leads to the systematic dismantling of the cell without inducing an inflammatory response, which is a hallmark of apoptosis. Research on related pyridine compounds has shown that they can cause cell cycle arrest, typically at the G2/M phase, which is a common precursor to apoptosis. nih.gov

An extensive review of the scientific literature was conducted to gather information on the in vitro biological activities and molecular mechanisms of the chemical compound This compound . Despite a thorough search for data pertaining to the specific areas outlined in your request, no research findings directly investigating this particular compound's effects on cell cycle arrest, tubulin polymerization, or its inhibitory activity against Metallo β-Lactamase (VIM2), Cyclooxygenase (COX-1, COX-2), or kinases (BRAF, MEK) could be located.

The provided research topics are highly specific, and the available scientific data focuses on other structurally related or distinct molecules. For instance, studies on cell cycle arrest and tubulin inhibition often describe compounds like pyrrole-based carboxamides or purine (B94841) nucleosides. nih.govnih.gov Similarly, research on VIM2 and COX enzyme inhibition details the activities of different classes of chemical compounds, such as triazolylthioacetamides. nih.govmdpi.com

Therefore, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the stipulated outline, as the primary research data for these specific biological activities does not appear to be available in the public domain.

Computational Chemistry and Molecular Modeling of 3 Amino 6 Chloropyridine 2 1h Thione and Its Interactions

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the structural basis of molecular recognition and is widely used in drug discovery to screen for potential therapeutic agents.

The primary goal of molecular docking is to determine the most stable binding pose of a ligand within a protein's active site. For 3-Amino-6-chloropyridine-2(1H)-thione, simulations would involve docking the molecule against a library of known protein structures. The output would reveal various binding modes, which are the different possible conformations and orientations the ligand can adopt.

The scoring functions used in docking algorithms calculate a binding energy or affinity for each pose, with lower energy values typically indicating a more favorable interaction. Analysis of the top-ranked poses shows how the ligand settles into specific cavities or pockets within the protein. For example, if the target were a protease, the docking simulation would show how different parts of the this compound molecule might occupy specificity pockets like the S1 pocket, which often accommodates a particular type of amino acid residue. The ability of the pyridine (B92270) ring or its substituents to fit snugly into such a pocket would be a key determinant of binding specificity.

Table 1: Illustrative Example of Molecular Docking Results for this compound This table presents hypothetical data to demonstrate the typical output of a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Predicted Interacting Residues | Occupied Specificity Pocket |

|---|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu173, Tyr330 | ATP-binding site |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355, Ser530 | Active Site Channel |

| Thrombin | -7.2 | Gly216, Trp60D, Asp189 | S1 Pocket |

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. Docking software provides detailed analyses of these forces. For this compound, the key interactions would include:

Hydrogen Bonding: The amino group (-NH2) and the nitrogen in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. The thione group (C=S) can also participate as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) are critical for anchoring the ligand in the binding site.

Hydrophobic Interactions: The pyridine ring itself is aromatic and can form hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Phenylalanine. These interactions help to sequester the ligand from the aqueous solvent, contributing significantly to binding affinity.

Halogen Bonding: The chlorine atom at the 6-position can participate in halogen bonding, an interaction where the electrophilic region of the halogen attracts a nucleophilic site on the protein, such as a carbonyl oxygen.

Visualizing the docked pose allows researchers to map these interactions precisely, providing a clear picture of the molecular basis for binding.

While traditional docking tests a ligand against a known target, in silico target prediction (also known as reverse docking) takes the opposite approach. Here, this compound would be docked against a large database of proteins with known structures, such as the Protein Data Bank (PDB). This screening process can identify proteins that exhibit a high binding affinity for the molecule, thereby predicting potential biological targets.

This method is invaluable for identifying new therapeutic uses for existing compounds (drug repurposing) or for elucidating the mechanism of action of a novel molecule. The results can generate hypotheses about the compound's physiological effects, which can then be validated through experimental assays.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties of a molecule. These methods provide detailed information about electron distribution and orbital energies, which are fundamental to understanding a molecule's stability and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. A higher energy HOMO indicates a greater willingness to donate electrons, making the molecule a better nucleophile.

LUMO: This is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity. A lower energy LUMO suggests the molecule can more readily accept electrons, making it a better electrophile.

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive. For this compound, FMO analysis would calculate the energies of these orbitals and map their distribution across the molecule, indicating the most likely sites for nucleophilic and electrophilic attack.

Table 2: Representative Data from a Frontier Molecular Orbital (FMO) Analysis This table shows the type of data generated from quantum chemical calculations for a molecule like this compound.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.2 | Electron-donating ability (nucleophilicity) |

| Energy of LUMO (ELUMO) | -1.5 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 | Chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. This method localizes the molecular orbitals into bonds and lone pairs, offering a clear picture of the electron density distribution.

For this compound, NBO analysis would quantify the delocalization of electron density arising from orbital interactions. It calculates the stabilization energy (E(2)) associated with "donor-acceptor" interactions, such as an electron-rich lone pair (donor) interacting with an electron-poor antibonding orbital (acceptor). For instance, the analysis could reveal hyperconjugative interactions between the lone pairs on the amino nitrogen or the sulfur atom and the antibonding orbitals of the pyridine ring. These interactions stabilize the molecule and influence its geometry and reactivity. NBO analysis is particularly useful for understanding intramolecular charge transfer and the nature of chemical bonds within the molecule.

Theoretical Prediction of Spectroscopic Properties (e.g., ZINDO//DFT, TD-DFT//DFT for UV-Vis)

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, allowing for the elucidation of electronic structures and the interpretation of experimental spectra. Time-Dependent Density Functional Theory (TD-DFT) is a particularly prominent method for forecasting the UV-Vis absorption spectra of organic molecules. researchgate.netnih.govrsc.orgacs.org This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

The methodology often involves a two-step process. First, the ground-state geometry of the molecule is optimized using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed on the optimized geometry to determine the vertical excitation energies and oscillator strengths of the electronic transitions. researchgate.net The choice of functional and basis set is crucial for the accuracy of these predictions. nih.govacs.org For molecules like this compound, a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) is commonly employed to balance accuracy and computational cost. researchgate.net

Another approach involves the use of semi-empirical methods like ZINDO (Zerner's Intermediate Neglect of Differential Overlap), which can be used in combination with DFT (ZINDO//DFT). e3s-conferences.orgnumberanalytics.comresearchgate.net While computationally less demanding than TD-DFT, ZINDO can provide valuable qualitative insights into the electronic spectra of complex molecules. numberanalytics.comaip.org Machine learning models are also being developed to enhance the accuracy of such semi-empirical methods by correcting for their systematic errors. chemrxiv.org

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.25 | HOMO → LUMO |

| S0 → S2 | 280 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.40 | HOMO → LUMO+1 |

Pharmacophore Modeling and Virtual Screening Applications for Hit Identification

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery for identifying novel "hit" compounds that can bind to a specific biological target. schrodinger.comnih.govneuroquantology.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. wjgnet.com

For a molecule like this compound, a pharmacophore model can be generated based on its structure (ligand-based) or based on the active site of a known protein target (structure-based). mdpi.com The pyridine nitrogen and the thione sulfur can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. The pyridine ring itself provides an aromatic and hydrophobic feature. An illustrative pharmacophore model for this compound is detailed in Table 2.

| Feature | Atom(s) Involved | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Thione Sulfur | Interaction with donor groups in a protein active site. |

| Hydrogen Bond Donor | Amino Group (-NH2) | Interaction with acceptor groups in a protein active site. |

| Aromatic Ring | Pyridine Ring | π-π stacking or hydrophobic interactions. |

| Hydrophobic Feature | Chlorine Atom | Interaction with hydrophobic pockets in a protein active site. |

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. schrodinger.commacinchem.org This process, known as virtual screening, rapidly identifies molecules that match the pharmacophoric features and are therefore more likely to be active against the target of interest. schrodinger.comnih.gov This significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process and reducing costs. schrodinger.comsteeronresearch.com

The workflow for virtual screening typically involves several steps, starting with the preparation of a large compound library. schrodinger.com The pharmacophore model is then used to filter this library, retaining only the molecules that fit the model. nih.gov These "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target protein. frontiersin.org This integrated approach of pharmacophore modeling and virtual screening has proven to be a successful strategy for the identification of novel inhibitors for various targets, including protein kinases. wjgnet.comnih.govresearchgate.net While specific virtual screening studies employing this compound as a query are not documented in the provided search results, its distinct structural features make it a viable candidate for such computational drug discovery campaigns. nih.govnih.gov

3 Amino 6 Chloropyridine 2 1h Thione As a Versatile Precursor for Advanced Chemical Entities

Role as a Key Pharmacophore Motif in the Design of Novel Bioactive Compounds

The structural framework of 3-amino-6-chloropyridine-2(1H)-thione serves as a pivotal pharmacophore motif in the discovery of new bioactive agents. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. The aminopyridine-thione core presents a unique combination of features, including hydrogen bond donors (the amino group and the N-H of the pyridinethione ring), hydrogen bond acceptors (the nitrogen atom in the pyridine (B92270) ring and the thione sulfur atom), and an aromatic system that can engage in various non-covalent interactions with biological targets.

This precursor is particularly valuable for the synthesis of condensed heterocyclic systems, most notably thieno[2,3-b]pyridines. The thieno[2,3-b]pyridine (B153569) scaffold is considered a "privileged structure" in medicinal chemistry, as it is a recurring motif in compounds targeting a wide array of biological receptors and enzymes. researchgate.net The fusion of a thiophene (B33073) ring to the pyridine core creates a more rigid and planar structure, which can enhance binding affinity and selectivity for a specific target. The inherent chemical reactivity of the amino and thione groups in the precursor allows for the systematic introduction of diverse substituents, enabling chemists to explore the chemical space around the core scaffold and optimize interactions with a biological target. The pyridine nucleus itself is a common feature in numerous natural products and approved drugs, recognized for its ability to participate in crucial binding interactions and its favorable physicochemical properties. nih.gov

The versatility of the this compound scaffold allows for the generation of compound libraries with significant structural diversity. By modifying the substituents on the pyridine and the fused thiophene ring, researchers can fine-tune the electronic and steric properties of the resulting molecules. This modulation is critical for achieving high-affinity binding to the target protein and for optimizing pharmacokinetic properties. The ability of this core structure to present functional groups in a well-defined spatial orientation makes it an invaluable starting point for the rational design of novel therapeutics.

Development of Lead Compounds for Specific Biological Pathways

The versatility of this compound as a precursor has led to the development of numerous lead compounds targeting specific biological pathways implicated in a range of diseases, including cancer and metabolic disorders. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

One significant area of development is in the field of oncology. Derivatives of thieno[2,3-b]pyridine have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, a series of 3-amino-thieno[2,3-b]pyridine derivatives were investigated as inhibitors of the c-Src non-receptor tyrosine kinase, an enzyme whose deregulated activity is linked to tumor progression. drugbank.com Similarly, other thieno[2,3-b]pyridine analogues have been developed as inhibitors of Pim-1 kinase, an oncogenic serine/threonine kinase involved in cancer cell survival. researchgate.net

Beyond kinase inhibition, thieno[2,3-b]pyridines have shown promise in targeting other cancer-related pathways. Researchers have designed N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives that act as inhibitors of Forkhead Box M1 (FOXM1), a transcription factor that is overexpressed in many human cancers and plays a critical role in cell cycle progression and proliferation. nih.gov Another study identified thieno[2,3-b]pyridines that can sensitize cancer cells to topoisomerase I (TOP1) inhibitors like topotecan (B1662842) by targeting DNA repair pathways, specifically involving the enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov

In the realm of metabolic diseases, a class of thieno[2,3-b]pyridine derivatives has been discovered as inhibitors of hepatic gluconeogenesis. nih.gov These compounds reduce hepatic glucose production by downregulating the expression of key gluconeogenic genes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), offering a potential therapeutic strategy for type 2 diabetes mellitus. nih.gov

The following table summarizes selected lead compounds derived from the thieno[2,3-b]pyridine scaffold and their targeted biological pathways.

| Lead Compound Class | Target Pathway/Enzyme | Therapeutic Area |

| 3-Amino-thieno[2,3-b]pyridines | c-Src Tyrosine Kinase | Oncology |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | Forkhead Box M1 (FOXM1) | Oncology |

| Thieno[2,3-b]pyridine analogues | Hepatic Gluconeogenesis (G6Pase, PEPCK) | Type 2 Diabetes |

| 3-Amino-2-carboxamido-thieno[2,3-b]pyridines | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Oncology (Chemosensitizer) |

Strategies for Enhancing Ligand Efficiency and Target Selectivity in Medicinal Chemistry

Once a lead compound is identified, medicinal chemistry efforts focus on optimizing its properties, primarily its potency (ligand efficiency) and its ability to bind to the intended target without affecting other proteins (target selectivity). For derivatives of this compound, particularly thieno[2,3-b]pyridines, various strategies are employed to achieve these goals.

A cornerstone of this optimization process is the systematic exploration of the structure-activity relationship (SAR). SAR studies involve synthesizing a series of analogues where specific parts of the lead molecule are modified, and then evaluating how these changes affect biological activity. For example, in the development of FOXM1 inhibitors, researchers synthesized a series of N-phenylthieno[2,3-b]pyridine-2-carboxamides with different substituents on the phenyl ring. nih.gov They discovered that electron-withdrawing groups, such as a cyano (-CN) group, were crucial for activity, whereas electron-donating groups led to a loss of efficacy. This information provides a clear direction for further optimization.

Computational methods, such as molecular modeling and X-ray crystallography, are also invaluable tools. By visualizing how a compound binds to its target protein, chemists can make rational design choices. For c-Src inhibitors, molecular modeling and X-ray studies of an active compound bound to the enzyme's ATP-binding pocket allowed researchers to understand the key interactions. drugbank.com This structural insight guided the synthesis of new analogues with modified substituents on the thienopyridine ring, leading to ligands with improved enzymatic inhibition. drugbank.com This structure-based design approach is highly effective for enhancing both potency and selectivity, as modifications can be tailored to exploit unique features of the target's binding site that are not present in closely related off-target proteins.

The table below provides examples of SAR findings for thieno[2,3-b]pyridine derivatives.

| Compound Series | Position of Modification | Favorable Substituents for Activity | Unfavorable Substituents |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides (FOXM1 Inhibitors) | Phenyl ring of the carboxamide | Electron-withdrawing groups (e.g., -CN) | Electron-donating groups (e.g., -CH3) |

| 3-Amino-2-carboxamido-thieno[2,3-b]pyridines (TDP1 Inhibitors) | Phenyl ring of the carboxamide | para-substitution generally leads to loss of anti-proliferative activity | para-substituted groups |

| Thieno[2,3-b]pyridines (Hepatic Gluconeogenesis Inhibitors) | Thienopyridine core | Replacement of CF3 group | CF3 group |

Future Research Directions and Unexplored Avenues for 3 Amino 6 Chloropyridine 2 1h Thione

Integration of Advanced Automated Synthesis and High-Throughput Screening

To efficiently explore the chemical space around the 3-Amino-6-chloropyridine-2(1H)-thione core, the integration of advanced automated synthesis platforms with high-throughput screening (HTS) is a critical future direction. Automated synthesis can rapidly generate a large library of analogues by systematically modifying the amino group, the pyridine (B92270) ring, or the thione functionality. This approach allows for the creation of hundreds or thousands of distinct compounds with minimal manual intervention, accelerating the discovery process. nih.gov

Once a diverse chemical library is synthesized, HTS can be employed to rapidly assess the biological activity of each compound against a wide array of targets. nih.gov This could involve biochemical assays targeting specific enzymes or cell-based assays to identify compounds with desired phenotypic effects, such as anticancer or antimicrobial activity. nih.govorientjchem.org The combination of these technologies would enable a systematic structure-activity relationship (SAR) study, providing valuable data for optimizing lead compounds.

Key Research Objectives:

Development of Automated Synthesis Protocols: Establishing robust, automated reaction sequences for derivatizing the core scaffold at multiple positions.

Library Generation: Synthesizing a comprehensive library of analogues with diverse chemical properties.

HTS Assay Development: Designing and validating a panel of relevant biochemical and cell-based assays to screen the compound library for various biological activities.

Elucidation of Novel Molecular Targets and Binding Mechanisms

A fundamental area of future research is the identification of the specific molecular targets through which this compound and its derivatives exert their biological effects. The pyridine scaffold is a common feature in many approved drugs and is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes. rsc.orgnih.gov Pyridine-2(1H)-thione derivatives, in particular, have shown promise as anticancer agents, suggesting potential interactions with proteins involved in cell cycle regulation or apoptosis. nih.govresearchgate.net

Future investigations should employ a variety of modern techniques to uncover these targets. Affinity chromatography, chemical proteomics, and genetic screening approaches can be utilized to isolate and identify binding partners. Once a target is identified, detailed biophysical and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, can be used to elucidate the precise binding mechanism at the molecular level. Understanding how these compounds interact with their targets is crucial for rational drug design and optimization.

Potential Research Avenues:

Target Identification Studies: Using techniques like affinity-based proteomics to identify the cellular targets of active analogues.

Mechanism of Action Studies: Investigating the downstream cellular effects of target engagement to understand the compound's functional consequences.

Structural Biology: Determining the co-crystal structures of active compounds bound to their targets to reveal key molecular interactions.

Computational Design of Highly Selective and Potent Analogues

Initially, molecular docking studies can be performed to predict the binding modes of library compounds within the active site of a known or hypothesized target. researchgate.net This information can guide the design of new derivatives with enhanced interactions. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of the analogues with their biological activities, allowing for the prediction of the potency of virtual compounds. mdpi.com In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will also be essential to ensure that newly designed compounds have favorable drug-like characteristics. mdpi.com

Strategic Computational Approaches:

Molecular Docking: Simulating the binding of designed analogues to the three-dimensional structure of potential protein targets.

Quantitative Structure-Activity Relationship (QSAR): Building predictive models to guide the design of more potent compounds.

ADMET Prediction: Computationally evaluating the pharmacokinetic and toxicity profiles of virtual compounds before their synthesis.

Exploration of Emerging Applications in Chemical Biology and Materials Science

Beyond traditional medicinal chemistry, the unique structure of this compound makes it an interesting candidate for applications in chemical biology and materials science. The inherent fluorescence of some aminopyridine scaffolds suggests that derivatives could be developed as chemical probes for biological imaging or as sensors for specific analytes. mdpi.com

The development of "click and probe" applications, where a derivative is designed to be non-fluorescent until it reacts with a specific biological target, is a particularly exciting avenue. mdpi.com This would allow for highly specific labeling and visualization of biomolecules in their native environment. In materials science, pyridine-containing compounds are used in the development of polymers, coordination complexes, and functional materials. researchgate.net The thione group, with its sulfur atom, offers a potential coordination site for metal ions, suggesting that this compound could serve as a versatile ligand for creating novel metal-organic frameworks (MOFs) or functional coordination polymers with interesting electronic or catalytic properties.

Unexplored Opportunities:

Fluorescent Probes: Synthesizing and evaluating derivatives for their potential as fluorescent labels for biomolecules or as sensors for cellular ions or processes. mdpi.com

Chemical Biology Tools: Designing bioorthogonally activated probes for targeted imaging and proteomics.

Novel Materials: Investigating the use of the compound as a ligand for the synthesis of coordination polymers and other functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.